molecular formula C8H4BrF3O3 B1528367 2-Bromo-4-(trifluoromethoxy)benzoic acid CAS No. 1138331-74-4

2-Bromo-4-(trifluoromethoxy)benzoic acid

Cat. No.: B1528367
CAS No.: 1138331-74-4
M. Wt: 285.01 g/mol
InChI Key: IICZHYLOCHKTPT-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)benzoic acid is a chemical compound characterized by a bromine atom and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid typically involves the bromination of 4-(trifluoromethoxy)benzoic acid. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The bromine atom can be reduced to form 2-hydroxy-4-(trifluoromethoxy)benzoic acid.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Amines in the presence of a base, or alcohols under acidic conditions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: 2-Hydroxy-4-(trifluoromethoxy)benzoic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, especially in the context of enzyme inhibition and receptor binding.

  • Medicine: Its derivatives are explored for potential therapeutic uses, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-4-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

2-Bromo-4-(trifluoromethoxy)benzoic acid is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:

  • 2-Bromo-4-(trifluoromethoxy)acetophenone: Similar structure but with an acetophenone group instead of benzoic acid.

  • 2-Bromo-4-(trifluoromethyl)benzoic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

  • 2-Bromo-4-methoxybenzoic acid: Similar but with a methoxy group instead of trifluoromethoxy.

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICZHYLOCHKTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 ml round bottom flask fitted with a magnetic stirring bar and a reflux condensor was loaded 2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (0.56 g, 1.66 mmol) and 10 ml 5N HCl. The reaction mixture was heated at 90° C. overnight. After cooling to room temperature, the reaction mixture was diluted with 20 ml water and extracted with 40 ml ethyl acetate. The extracts were dried over sodium sulfate, filtered and concentrated to give 0.42 g light brown solid.
Name
2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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